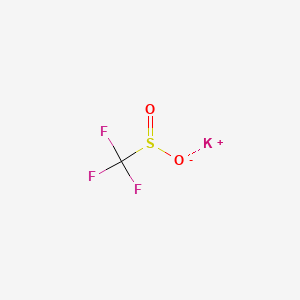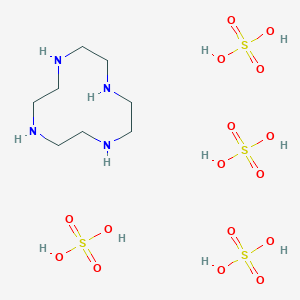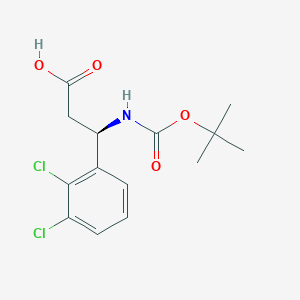
トリフルオロメタンスルフィン酸カリウム
説明
Potassium trifluoromethanesulphinate is a chemical compound with the molecular formula CF3SO2K. It is the potassium salt of trifluoromethanesulphinic acid. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and industrial applications.
科学的研究の応用
Potassium trifluoromethanesulphinate is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: It is employed in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
Target of Action
Potassium trifluoromethanesulphinate, also known as potassium triflate, is a potassium salt of trifluoromethanesulphonic acid . It is primarily used as a reagent in the synthesis of various compounds . The primary targets of potassium trifluoromethanesulphinate are the molecules or structures it interacts with during these synthesis processes .
Mode of Action
The mode of action of potassium trifluoromethanesulphinate involves its interaction with its targets during synthesis processes . For instance, in the synthesis of guanine-quadruplex hybrid materials, potassium trifluoromethanesulphinate acts as a reagent in the self-assembly of a guanine-siloxane monomer . The sulfonyl group in the molecule can passivate the undercoordinated lead of the deep-level defect and thus inhibit the non-radiative recombination .
Biochemical Pathways
Potassium trifluoromethanesulphinate affects the biochemical pathways involved in the synthesis of the target compounds . For example, in the synthesis of guanine-quadruplex hybrid materials, it influences the self-assembly process of the guanine-siloxane monomer . The exact biochemical pathways affected by potassium trifluoromethanesulphinate can vary depending on the specific synthesis process it is involved in.
Result of Action
The molecular and cellular effects of potassium trifluoromethanesulphinate’s action are primarily seen in the resulting synthesized compounds . For instance, in the synthesis of guanine-quadruplex hybrid materials, the action of potassium trifluoromethanesulphinate results in the formation of the desired hybrid materials .
Action Environment
The action, efficacy, and stability of potassium trifluoromethanesulphinate can be influenced by various environmental factors. For example, in the context of its use in synthesis processes, factors such as temperature, pH, and the presence of other reagents can affect its action . Furthermore, it has been found that the KTFS-modified cell was able to maintain 90% of its original efficiency after 1,200 h of storage, while the control device achieved only 80% .
準備方法
Synthetic Routes and Reaction Conditions: Potassium trifluoromethanesulphinate can be synthesized by neutralizing trifluoromethanesulphinic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid potassium trifluoromethanesulphinate.
Industrial Production Methods: In industrial settings, potassium trifluoromethanesulphinate is produced by reacting trifluoromethanesulphinic acid with potassium carbonate. The reaction is conducted in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization.
Types of Reactions:
Oxidation: Potassium trifluoromethanesulphinate can undergo oxidation reactions to form trifluoromethanesulfonic acid.
Reduction: It can be reduced to form trifluoromethanesulphinic acid.
Substitution: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulphinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Trifluoromethanesulfonic acid.
Reduction: Trifluoromethanesulphinic acid.
Substitution: Various substituted trifluoromethanesulphinate derivatives.
類似化合物との比較
Potassium trifluoromethanesulfonate: Similar in structure but differs in the oxidation state of the sulfur atom.
Sodium trifluoromethanesulphinate: Similar reactivity but different cation.
Trifluoromethanesulfonic acid: A stronger acid with different reactivity.
Uniqueness: Potassium trifluoromethanesulphinate is unique due to its stability and reactivity, making it a valuable reagent in both laboratory and industrial settings. Its ability to participate in a wide range of chemical reactions sets it apart from other similar compounds.
特性
IUPAC Name |
potassium;trifluoromethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O2S.K/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPOHGDCIPEPET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194620 | |
| Record name | Potassium trifluoromethanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41804-89-1 | |
| Record name | Potassium trifluoromethanesulphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041804891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium trifluoromethanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium trifluoromethanesulphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1585977.png)






![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)






